2-(4-Fluorobenzyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-[(4-Fluorophenyl)methyl]-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a triazolopyrimidine core fused with a thiophene ring and a fluorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)methyl]-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions to form the triazole ring, followed by further functionalization to introduce the thiophene and fluorophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methyl]-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the triazole ring produces dihydro derivatives.
Scientific Research Applications
2-[(4-Fluorophenyl)methyl]-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use as a therapeutic agent due to its unique pharmacological profile.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methyl]-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the attached functional groups and overall structure.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds have a thiazole ring fused with a triazole ring, differing from the thiophene ring in the target compound.
Uniqueness
The uniqueness of 2-[(4-Fluorophenyl)methyl]-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential biological activity, while the thiophene ring contributes to its electronic properties and reactivity.
Properties
Molecular Formula |
C16H11FN4S |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H11FN4S/c17-13-3-1-11(2-4-13)9-15-19-16-18-7-5-14(21(16)20-15)12-6-8-22-10-12/h1-8,10H,9H2 |
InChI Key |
ITLPOGBTGBVYLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN3C(=CC=NC3=N2)C4=CSC=C4)F |
Origin of Product |
United States |
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